molecular formula C11H15NO2 B8740247 2-(2-phenyloxazolidin-3-yl)ethanol CAS No. 13657-17-5

2-(2-phenyloxazolidin-3-yl)ethanol

Katalognummer: B8740247
CAS-Nummer: 13657-17-5
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: SOXALKOOANKAEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-phenyloxazolidin-3-yl)ethanol is a heterocyclic organic compound that contains both an oxazolidine ring and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(2-phenyloxazolidin-3-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 2-aminoethanol under controlled conditions. The reaction typically occurs in an organic solvent such as toluene or dichloromethane, and the mixture is heated to facilitate the formation of the oxazolidine ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-phenyloxazolidin-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The oxazolidine ring can be reduced to form an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 3-(2-oxoethyl)-2-phenyloxazolidine.

    Reduction: Formation of 2-phenyl-2-aminoethanol.

    Substitution: Formation of substituted phenyl derivatives, such as 3-(2-hydroxyethyl)-2-(4-bromophenyl)oxazolidine.

Wissenschaftliche Forschungsanwendungen

2-(2-phenyloxazolidin-3-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(2-phenyloxazolidin-3-yl)ethanol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(2-Hydroxyethyl)-1,3-oxazolidin-2-one: Similar structure but lacks the phenyl group.

    2-Phenyl-2-oxazoline: Contains an oxazoline ring instead of an oxazolidine ring.

    2-Phenyl-2-oxazolidinone: Similar structure but with a carbonyl group instead of a hydroxyl group.

Uniqueness

2-(2-phenyloxazolidin-3-yl)ethanol is unique due to the presence of both a hydroxyl group and a phenyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

13657-17-5

Molekularformel

C11H15NO2

Molekulargewicht

193.24 g/mol

IUPAC-Name

2-(2-phenyl-1,3-oxazolidin-3-yl)ethanol

InChI

InChI=1S/C11H15NO2/c13-8-6-12-7-9-14-11(12)10-4-2-1-3-5-10/h1-5,11,13H,6-9H2

InChI-Schlüssel

SOXALKOOANKAEB-UHFFFAOYSA-N

Kanonische SMILES

C1COC(N1CCO)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.